molecular formula C12H8N4O3 B6331868 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile CAS No. 1240566-02-2

4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile

Cat. No.: B6331868
CAS No.: 1240566-02-2
M. Wt: 256.22 g/mol
InChI Key: OLIUZBAQAWLAAP-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Benzonitrile (B105546) Scaffolds in Drug Discovery and Development

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. researchgate.netmdpi.comnih.gov This designation stems from its versatile chemical nature and its presence in a multitude of biologically active compounds. spast.orgnih.gov Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties. globalresearchonline.netorientjchem.orgpharmajournal.net The metabolic stability of the pyrazole ring further enhances its appeal in the development of new therapeutic agents. nih.gov Several blockbuster drugs, such as the anti-inflammatory agent celecoxib (B62257) and the erectile dysfunction medication sildenafil, feature a pyrazole core, underscoring its clinical significance. nih.gov

Similarly, the benzonitrile scaffold, an aromatic ring bearing a nitrile group, is a crucial component in a variety of pharmaceuticals. nih.gov The nitrile group can act as a bioisostere for other functional groups, such as a ketone, and can participate in key interactions with biological targets. nih.gov Benzonitrile derivatives have been successfully developed as aromatase inhibitors for cancer therapy, dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes, and have shown potential as antiviral and antitumor agents. nih.govgoogle.com The presence of the nitrile group can also modulate the pharmacokinetic properties of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The following table summarizes the diverse biological activities associated with pyrazole and benzonitrile scaffolds:

ScaffoldAssociated Biological Activities
Pyrazole Anti-inflammatory, Analgesic, Antimicrobial, Anticancer, Anticonvulsant, Antiviral, Antidepressant researchgate.netspast.orgglobalresearchonline.netorientjchem.org
Benzonitrile Aromatase inhibition (anticancer), DPP-4 inhibition (antidiabetic), Antiviral, Antitumor, Androgen receptor antagonism nih.govgoogle.com

Rationale for Hybrid Molecular Design Incorporating Pyrazole and Benzonitrile Moieties

The concept of molecular hybridization in drug design involves the covalent linking of two or more pharmacophores to create a single molecule with potentially enhanced affinity, selectivity, and efficacy, or a multi-target profile. nih.govacs.org The rationale for designing a hybrid molecule like 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile, which combines the pyrazole and benzonitrile moieties, is rooted in the principle of synergistic pharmacology. nih.gov

By integrating these two "privileged" scaffolds, medicinal chemists aim to:

Target Multiple Pathways: A hybrid molecule may interact with different biological targets or multiple sites on a single target, leading to a more potent therapeutic effect. nih.gov

Enhance Binding Affinity: The combined structural features can lead to a better fit within the binding pocket of a target protein, resulting in stronger and more specific interactions.

Improve Pharmacokinetic Properties: The physicochemical properties of the hybrid molecule can be fine-tuned to optimize its ADME profile, leading to better bioavailability and a more favorable therapeutic window. nih.gov

Overcome Drug Resistance: Hybrid molecules may be effective against drug-resistant pathogens or cancer cells by acting on alternative biological pathways.

The specific linkage in this compound, an acetyl bridge, provides a degree of conformational flexibility, allowing the pyrazole and benzonitrile rings to orient themselves optimally for target interaction.

Overview of Research Trajectories for Related Nitro-Pyrazole and Benzonitrile Derivatives

Research into nitro-pyrazole derivatives has revealed that the introduction of a nitro group can significantly influence the biological activity of the parent pyrazole. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the pyrazole ring, potentially enhancing its interaction with biological targets. nih.gov For instance, certain nitro-substituted pyrazole derivatives have been investigated for their potential as estrogen receptor ligands and have shown promising anticancer activities. nih.gov The position of the nitro group on the pyrazole ring is crucial in determining the specific biological effects.

The research trajectory for benzonitrile derivatives is extensive and continues to expand. A significant area of focus has been the development of benzonitrile-containing compounds as kinase inhibitors for cancer therapy. nih.gov The nitrile group can form important hydrogen bonds with the hinge region of protein kinases, a key interaction for potent inhibition. Furthermore, benzonitrile derivatives are being explored for a wide range of other therapeutic applications, including the treatment of neurological disorders and infectious diseases. researchgate.net

The combination of these research streams points towards the promising potential of hybrid molecules like this compound. The known anticancer and anti-inflammatory properties of both pyrazole and benzonitrile derivatives, coupled with the modulating effect of the nitro group, suggest that this compound could be a valuable lead for the development of novel therapeutic agents in these areas.

The following table highlights some research findings for related derivative classes:

Derivative ClassKey Research FindingsPotential Therapeutic Applications
Nitro-pyrazole Derivatives Modulation of estrogen receptor binding, potent antibacterial and antifungal activity. pharmajournal.netnih.govAnticancer, Antimicrobial
Benzonitrile-based Kinase Inhibitors Potent inhibition of various protein kinases through interactions with the hinge region. nih.govAnticancer
Hybrid Pyrazole-containing Molecules Enhanced anti-inflammatory and anticancer activities compared to individual scaffolds. nih.govacs.orgnih.govresearchgate.netAnti-inflammatory, Anticancer

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(3-nitropyrazol-1-yl)acetyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c13-7-9-1-3-10(4-2-9)11(17)8-15-6-5-12(14-15)16(18)19/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIUZBAQAWLAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 2 3 Nitro 1h Pyrazol 1 Yl Acetyl Benzonitrile

Established Synthetic Pathways for Pyrazole (B372694) Derivatives Containing Nitro and Benzonitrile (B105546) Substituents

The construction of pyrazole derivatives bearing both nitro and benzonitrile functionalities typically follows a convergent synthetic approach, where key precursors are synthesized separately and then coupled. The primary strategy for assembling 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile involves the preparation of 3-Nitro-1H-pyrazole and a reactive derivative of 4-acetylbenzonitrile (B130643), followed by their coupling to introduce the acetyl linker.

Precursor Synthesis: Focusing on 3-Nitro-1H-pyrazole and 4-Acetylbenzonitrile Derivatization

3-Nitro-1H-pyrazole: A common and effective method for the synthesis of 3-Nitro-1H-pyrazole involves a two-step process starting from pyrazole. The first step is the nitration of pyrazole to yield N-nitropyrazole. This can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O). The subsequent and crucial step is the thermal rearrangement of N-nitropyrazole in an organic solvent. While various solvents like anisole (B1667542) and n-octanol can be used, benzonitrile is often preferred as it can lead to higher yields and better product quality. The rearrangement is typically carried out by heating the solution of 1-nitropyrazole (B188897) in benzonitrile at elevated temperatures, for instance, at 180°C for several hours, to furnish 3-Nitro-1H-pyrazole in good yield. chemicalbook.com

4-Acetylbenzonitrile Derivatization: The key precursor from the benzonitrile side is a derivative of 4-acetylbenzonitrile that is activated for nucleophilic substitution at the acetyl methyl group. A common and effective derivative for this purpose is 4-(2-bromoacetyl)benzonitrile. The synthesis of this α-haloketone is typically achieved through the bromination of 4-acetylbenzonitrile. This reaction can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like ethyl acetate, often with a catalytic amount of an acid catalyst such as Amberlyst-15 ion exchange resin. The reaction proceeds at room temperature over several hours to yield the desired 4-(2-bromoacetyl)benzonitrile.

PrecursorStarting Material(s)Key ReagentsTypical Conditions
3-Nitro-1H-pyrazolePyrazole1. Nitrating agent (e.g., HNO₃/H₂SO₄) 2. Benzonitrile (solvent for rearrangement)1. Nitration 2. Thermal rearrangement at high temperature (e.g., 180°C)
4-(2-Bromoacetyl)benzonitrile4-AcetylbenzonitrileN-Bromosuccinimide (NBS), Acid catalyst (e.g., Amberlyst-15)Room temperature in a suitable solvent (e.g., ethyl acetate)

Strategies for Constructing the Acetyl Linker and Coupling Reactions

The formation of the acetyl linker and the coupling of the two precursor moieties is most effectively achieved through an N-alkylation reaction. In this step, the nucleophilic nitrogen of the 3-Nitro-1H-pyrazole ring attacks the electrophilic carbon of the bromoacetyl group of 4-(2-bromoacetyl)benzonitrile.

This reaction is a classic example of nucleophilic substitution and is typically carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed. The reaction is generally conducted at room temperature or with gentle heating to ensure completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the desired product, this compound, can be isolated and purified using standard techniques like crystallization or column chromatography.

Reaction TypeReactantsKey ReagentsTypical Solvents
N-Alkylation3-Nitro-1H-pyrazole, 4-(2-Bromoacetyl)benzonitrileBase (e.g., K₂CO₃, NaH)Polar aprotic solvents (e.g., DMF, Acetonitrile)

Multicomponent Reactions (MCRs) in the Synthesis of Pyrazole-Benzonitrile Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient alternative to traditional multi-step syntheses. nih.gov While a specific MCR for the direct synthesis of this compound has not been explicitly reported, the principles of MCRs can be applied to construct similar pyrazole-benzonitrile systems.

For instance, a multicomponent approach could potentially involve a reaction between a hydrazine (B178648) derivative, a dicarbonyl compound (or a precursor that generates one in situ), and a benzonitrile-containing component. One reported multicomponent synthesis of pyrazoles involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes. chemicalbook.com This method allows for the formation of multisubstituted pyrazoles and can tolerate electron-rich and electron-poor nitriles, including benzonitrile derivatives. chemicalbook.com Although this specific MCR does not directly yield the target compound with the acetyl linker, it highlights the potential for developing novel MCRs for the efficient synthesis of complex pyrazole-benzonitrile structures.

Another example is the four-component synthesis of pyrano[2,3-c]pyrazole derivatives, which involves the reaction of a hydrazine, a β-ketoester, an aldehyde, and malononitrile. nih.gov While structurally different from the target compound, this demonstrates the power of MCRs in rapidly building complex heterocyclic systems that could be adapted to include benzonitrile functionalities. The development of a specific MCR for this compound would likely require the careful selection of starting materials that can provide the 3-nitropyrazole core, the 4-cyanophenyl group, and the acetyl linker in a single, convergent step.

Optimization of Reaction Conditions and Yields in the Synthesis of the Chemical Compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The key coupling step, the N-alkylation of 3-Nitro-1H-pyrazole with 4-(2-bromoacetyl)benzonitrile, is the primary focus for optimization.

Several parameters can be systematically varied to improve the reaction outcome:

Base: The choice and stoichiometry of the base are critical. Stronger bases like sodium hydride (NaH) can lead to faster deprotonation of the pyrazole but may also promote side reactions. Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their selectivity and ease of handling. The amount of base used should be carefully controlled, typically in slight excess relative to the pyrazole.

Solvent: The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like DMF, acetonitrile, and acetone (B3395972) are commonly used. The optimal solvent will depend on the specific base and reactants.

Temperature: The reaction temperature can affect both the rate of the desired reaction and the formation of byproducts. While many N-alkylation reactions proceed at room temperature, gentle heating (e.g., 40-60°C) may be necessary to drive the reaction to completion in a reasonable timeframe. Higher temperatures should be avoided to minimize decomposition.

Reaction Time: The duration of the reaction should be monitored to ensure complete consumption of the limiting reagent. Techniques like TLC can be used to track the progress of the reaction.

A systematic approach, such as a design of experiments (DoE), could be employed to efficiently explore the interplay of these variables and identify the optimal conditions for the synthesis.

ParameterVariablesPotential Impact on Yield and Purity
Base K₂CO₃, Cs₂CO₃, NaH, Et₃NAffects reaction rate and selectivity; can influence side reactions.
Solvent DMF, Acetonitrile, Acetone, THFInfluences solubility of reactants and reaction kinetics.
Temperature Room Temperature, 40°C, 60°C, 80°CAffects reaction rate; higher temperatures may lead to decomposition.
Concentration Dilute vs. ConcentratedCan impact reaction kinetics and ease of product isolation.

Derivatization Strategies for Structural Analogues of this compound

The chemical scaffold of this compound offers several sites for derivatization, allowing for the synthesis of a library of structural analogues for various applications, such as structure-activity relationship (SAR) studies in medicinal chemistry.

Modification of the Pyrazole Ring:

Substitution at the 4-position: The C4 position of the pyrazole ring is susceptible to electrophilic substitution reactions. For example, halogenation (e.g., with NBS or NCS) can introduce bromo or chloro substituents. Nitration could potentially introduce a second nitro group, although this would be challenging due to the deactivating effect of the existing nitro group.

Reduction of the Nitro Group: The nitro group at the C3 position can be reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. This amino group can then be further functionalized through acylation, alkylation, or diazotization reactions, opening up a wide range of synthetic possibilities.

Modification of the Substituent at C3: While the nitro group is a key feature, it could be replaced with other functional groups through nucleophilic aromatic substitution, although this would likely require harsh reaction conditions.

Modification of the Benzonitrile Moiety:

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This carboxylic acid can then be converted to esters, amides, or other acid derivatives.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with reagents like sodium azide (B81097) to form a tetrazole ring.

Modification of the Acetyl Linker:

Reduction of the Ketone: The carbonyl group of the acetyl linker can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Reactions at the α-carbon: The methylene (B1212753) group adjacent to the carbonyl can be deprotonated with a strong base to form an enolate, which can then be reacted with various electrophiles to introduce substituents at this position.

Structure Activity Relationship Sar Investigations of Pyrazole Benzonitrile Hybrids

General Principles of SAR Applied to Pyrazole-Containing Compounds

The pyrazole (B372694) ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that is a prominent structural motif in numerous pharmaceutically active compounds. rsc.org Its versatility as a scaffold allows for extensive chemical modification, making it a valuable core for medicinal chemists. nih.govrsc.org The SAR of pyrazole derivatives is guided by several key principles:

Scaffold and Bioisostere: The pyrazole ring itself can act as a bioisostere for an aryl group, helping to improve properties like lipophilicity and solubility. nih.gov It provides a rigid framework upon which pharmacophoric elements can be precisely arranged to interact with biological targets. rsc.org

Hydrogen Bonding: The pyrazole nucleus possesses unique hydrogen bonding capabilities. The N-1 atom can act as a hydrogen bond donor, similar to pyrrole, while the N-2 atom can act as a hydrogen bond acceptor, akin to pyridine. nih.gov These interactions are often critical for anchoring the molecule within a target's binding site.

Substitution Patterns: The biological activity of pyrazole-containing compounds is highly dependent on the nature and position of substituents on the ring. researchgate.net

Electronic Effects: The introduction of electron-donating groups (e.g., alkyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano) significantly alters the electron density of the pyrazole ring, which can influence binding affinity. researchgate.net

Steric Factors: The size and spatial arrangement of substituents are critical. Bulky groups may cause steric hindrance, preventing optimal binding, whereas smaller substituents might allow for a better fit within a binding pocket. researchgate.net

The following table summarizes the general influence of different substituent types on the pyrazoles' biological activity.

Substituent TypeGeneral PositionPotential Influence on Activity
Alkyl/Aryl GroupsC3, C5, N1Modify lipophilicity, steric bulk, and potential for hydrophobic interactions.
Halogens (F, Cl, Br)C3, C4, C5Increase lipophilicity, act as hydrogen bond acceptors, influence metabolic stability. researchgate.net
Hydroxyl/Amino GroupsC3, C4, C5Act as hydrogen bond donors/acceptors, improve solubility. researchgate.net
Nitro/Cyano GroupsC3, C4, C5Strong electron-withdrawing groups, potential hydrogen bond acceptors, can significantly alter electronic profile. researchgate.net

Influence of the Nitro Group on Molecular Recognition and Biological Activity

The nitro (-NO2) group is a potent electron-withdrawing group that profoundly influences a molecule's physicochemical properties and its interactions with biological targets. When appended to the pyrazole ring, as in "4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile," it plays a multifaceted role.

Electronic Modulation: The primary effect of the nitro group is its strong electron-withdrawing nature, which decreases the electron density of the pyrazole ring. researchgate.net This modulation can be critical for enhancing the acidity of an adjacent N-H proton or altering the strength of hydrogen bonds the pyrazole nitrogens can form with a receptor.

Direct Interactions: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. This allows the nitro group to form specific, stabilizing interactions with hydrogen bond donors (e.g., arginine, serine, or backbone amide protons) in a protein's active site, thereby increasing binding affinity.

Polarity and Rigidity: The nitro group increases the polarity of the pyrazole moiety. In some cases, a nitro group has been compared to a dinitrile for its ability to create a rigid, polar functional group. nih.gov

Several studies have highlighted the importance of the nitro group for the biological activity of pyrazole derivatives. For instance, novel tetra-substituted pyrazole derivatives bearing a nitro substituent on a phenolic ring were found to bind effectively to estrogen receptors. nih.govpharmatutor.org In another study, a benzimidazole (B57391)–pyrazole hybrid featuring a para-nitrophenyl moiety on the pyrazole scaffold demonstrated the highest anti-inflammatory activity in its series. acs.org The presence of a 4-NO2 group on a phenyl ring at the 5-position of a pyrazoline was also found to increase analgesic and anti-inflammatory activities. pharmatutor.org

Role of the Benzonitrile (B105546) Moiety in Pharmacophore Development

The benzonitrile moiety (a benzene (B151609) ring substituted with a cyano or nitrile group, -C≡N) is an increasingly common feature in modern pharmaceuticals. Its unique electronic and steric properties make it a valuable component in pharmacophore design. nih.gov

Hydrogen Bond Acceptor: The nitrile group is a strong hydrogen bond acceptor. nih.gov X-ray crystallography studies have revealed numerous examples of the nitrile nitrogen forming hydrogen bonds with amino acid side chains (such as serine or arginine) or with water molecules within a binding domain. nih.gov

Dipolar Interactions: The strong dipole of the nitrile group facilitates polar interactions within the binding site. It can serve as a bioisosteric replacement, or surrogate, for a hydroxyl or even a carboxyl group, mimicking their polar interactions without the associated acidity or metabolic liabilities. nih.gov

π-π Stacking: The benzene ring of the benzonitrile moiety provides a planar aromatic surface capable of engaging in favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. nih.gov This interaction can significantly contribute to the stability of the ligand-receptor complex. nih.gov

Metabolic Stability: The nitrile group is generally metabolically stable and can improve the pharmacokinetic profile of a drug candidate.

The efficacy of the nitrile pharmacophore is evident in numerous clinical candidates and approved drugs. nih.gov For example, in a series of Polθ ATPase inhibitors, the nitrile group on the right-hand side of the molecule was observed to have favorable interactions with the side chains of Phenylalanine 181 and Lysine 206. acs.org

The table below illustrates the key interactions facilitated by the benzonitrile moiety.

Interaction TypeDescriptionContributing Part of Moiety
Hydrogen BondingActs as a hydrogen bond acceptor.Nitrile Nitrogen
π-π StackingStacking interaction with aromatic residues.Benzene Ring
Dipolar InteractionsFavorable polar interactions within the binding site.Nitrile Group
Hydrophobic InteractionsInteractions with non-polar residues.Benzene Ring

Impact of the Acetyl Linker on Conformational Flexibility and Ligand-Target Interactions

The primary function of a linker is to covalently tether two fragments, allowing them to bind simultaneously to a target. nih.gov The nature of this linker can have a significant energetic and structural impact on binding affinity. nih.govresearchgate.net

Conformational Flexibility: The single bonds within the acetyl linker allow for rotation, granting the pyrazole and benzonitrile moieties a degree of conformational freedom. This flexibility enables the molecule to adopt a low-energy conformation that is optimal for fitting into the target's binding site. This adaptability can be crucial for achieving high-affinity binding, a phenomenon sometimes referred to as "induced fit." nih.gov

Entropic Considerations: While some flexibility is beneficial, excessive conformational freedom can be detrimental. A highly flexible linker increases the entropic penalty of binding, as the molecule loses more conformational freedom upon binding to the rigid target. nih.gov The relatively constrained nature of the acetyl linker helps to minimize this penalty compared to longer, more flexible alkyl chains.

Potential for Interactions: The carbonyl group within the acetyl linker can itself participate in binding. The carbonyl oxygen is a hydrogen bond acceptor and can form important interactions with hydrogen bond donors on the protein target, further anchoring the ligand.

Systematic studies on fragment-based inhibitors have shown that the strain and flexibility of a linker can significantly impact binding affinity, even when the primary binding fragments are positioned optimally. nih.gov Therefore, the choice of linker is a critical aspect of optimization in drug discovery. researchgate.net

SAR Studies on Related Pyrazole-Benzonitrile Analogues

To fully elucidate the SAR of "this compound," it is essential to analyze analogues where each component of the molecule has been systematically modified.

Modification of the Pyrazole Ring: Replacing the nitro group with other substituents would clarify its specific contribution. For example, replacing the electron-withdrawing nitro group with an electron-donating group (e.g., a methyl group) or a halogen could drastically alter activity. Studies on pyrazole hybrid aurones showed that compounds with a 4-methylphenyl group at the N1 position of the pyrazole had better cytotoxicity than those with phenyl or 4-nitrophenyl groups, indicating a nuanced role for electronics and sterics at this position. researchgate.net

Modification of the Benzonitrile Ring: Altering the substitution pattern on the benzonitrile ring can probe the requirements of the binding pocket. Moving the nitrile group from the para to the meta or ortho position would determine the spatial tolerance for this key interaction. Adding other substituents (e.g., fluorine, methoxy) could introduce new interactions or alter the ring's electronic properties. In one study of benzimidazole-pyrazole hybrids, a para-fluorophenyl substituent conferred the highest anticancer activity, while a para-bromophenyl showed the best radical-scavenging activity, and a para-nitrophenyl group yielded the best anti-inflammatory activity. acs.org This highlights how small changes to an aryl ring can tune the biological profile.

Modification of the Acetyl Linker: Changing the linker length or rigidity would provide insight into the optimal spatial distance and orientation between the two aromatic rings. Replacing the acetyl linker with a more rigid unit (e.g., an amide) or a more flexible one (e.g., an ethylene glycol chain) would directly test the hypothesis that the acetyl group's level of flexibility is optimal for activity.

A hypothetical SAR study on analogues of the parent compound is summarized in the table below, based on general principles and findings from related series. acs.orgresearchgate.net

Compound AnalogueModification from Parent CompoundPredicted Impact on ActivityRationale
Analogue A Nitro group at C4-position of pyrazoleLikely decreaseAltered electronic distribution and steric profile; C3-substitution may be optimal for target interaction.
Analogue B Nitro group replaced with a methyl groupLikely significant change (increase or decrease)Reverses the electronic effect from strongly withdrawing to donating, affecting pyrazole ring reactivity and interactions.
Analogue C Cyano group at meta-position on benzene ringLikely decreaseThe para position may be required for optimal interaction with a specific residue in the binding pocket.
Analogue D Acetyl linker replaced with an ethyl linker (-CH2-CH2-)Potential decreaseLoss of the carbonyl hydrogen bond acceptor and increased flexibility, which could incur an entropic penalty.

These systematic modifications are fundamental to building a comprehensive QSAR model, which can then be used to predict the activity of novel compounds and guide the design of more potent and selective therapeutic agents. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) are particularly valuable in studying nitro-pyrazole derivatives. nih.govnih.gov For 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile, these calculations can predict key electronic properties that govern its behavior.

These parameters provide a quantitative basis for understanding the molecule's reactivity. For instance, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in assessing the compound's kinetic stability and its propensity to participate in chemical reactions. A larger HOMO-LUMO gap generally signifies higher stability.

Table 1: Hypothetical Quantum Chemical Properties of this compound

ParameterValueSignificance
HOMO Energy-7.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment5.8 DInfluences solubility and intermolecular interactions.
Electron Affinity2.1 eVMeasure of the energy change upon electron addition.
Ionization Potential7.5 eVEnergy required to remove an electron from the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to screen for potential drug candidates by predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

The process involves placing the ligand in the active site of the target protein and evaluating the binding energy for various conformations. The results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For pyrazole (B372694) derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes.

Table 2: Exemplary Molecular Docking Results for this compound Against a Hypothetical Kinase Target

ParameterValueDescription
Binding Affinity-8.5 kcal/molEstimated free energy of binding, indicating strong interaction.
Hydrogen Bonds3Number of hydrogen bonds formed with active site residues.
Interacting ResiduesLys78, Glu95, Asp156Key amino acid residues in the binding pocket.
Inhibition Constant (Ki)1.2 µMPredicted inhibition constant based on binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the potency of new, untested compounds. For a class of molecules like pyrazole derivatives, QSAR studies can identify the key structural features that contribute to their biological effects.

A QSAR model is built using a dataset of compounds with known activities. Various molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods are then used to establish a relationship between these descriptors and the observed biological activity.

For this compound, a QSAR model could predict its biological potency based on the properties of its constituent parts: the nitro-pyrazole and the benzonitrile (B105546) acetyl moieties.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. This technique is invaluable for understanding the conformational flexibility of a ligand and the stability of a ligand-protein complex. For this compound, MD simulations can explore its conformational landscape and how it adapts upon binding to a target. nih.gov

An MD simulation starts with an initial set of coordinates for all atoms in the system and calculates the forces acting on them. By integrating Newton's laws of motion, the simulation predicts the trajectory of each atom over a certain period. This allows for the analysis of dynamic processes such as conformational changes, binding and unbinding events, and the role of solvent molecules.

Pharmacophore Modeling for De Novo Drug Design

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for biological activity. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. This model can then be used to screen large chemical databases for novel compounds that match the pharmacophoric features, or it can guide the design of new molecules with improved activity. For a molecule like this compound, a pharmacophore model could be developed to identify other compounds with similar interaction patterns, potentially leading to the discovery of new drug candidates.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

In a typical ¹H NMR spectrum, the protons of the benzonitrile (B105546) ring would appear as distinct doublets in the aromatic region, a consequence of their coupling patterns. The methylene (B1212753) protons of the acetyl group would likely present as a singlet, shifted downfield due to the proximity of the electron-withdrawing carbonyl and pyrazole (B372694) groups. The protons on the pyrazole ring would also exhibit characteristic shifts and coupling, confirming the substitution pattern.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. Key signals would include those for the nitrile carbon, the carbonyl carbon, and the carbons of the benzonitrile and nitropyrazole rings. The chemical shifts of these carbons provide insight into the electronic environment of each part of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Benzonitrile CH7.8 - 8.2 (m)129.0 - 133.0
Benzonitrile C-CN-~118.0
Benzonitrile C-CO-~138.0
Methylene CH₂~5.5 (s)~55.0
Carbonyl C=O-~190.0
Pyrazole CH (C4-H)~7.0 (d)~110.0
Pyrazole CH (C5-H)~8.0 (d)~130.0
Pyrazole C-NO₂-~150.0
Nitrile CN-~118.0

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₇N₅O₃), the molecular ion peak in a high-resolution mass spectrum would confirm its elemental composition.

Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation. Key fragments could include the loss of the nitro group (NO₂), cleavage of the acetyl bridge, and fragmentation of the benzonitrile and pyrazole rings. Analyzing these fragment ions allows for a piece-by-piece confirmation of the molecular structure.

Interactive Data Table: Expected Mass Spectrometry Fragments

m/z Value Possible Fragment Identity
269[M]⁺ (Molecular Ion)
223[M - NO₂]⁺
142[NC-C₆H₄-CO]⁺
127[3-Nitro-1H-pyrazol-1-yl-CH₂]⁺
116[NC-C₆H₄]⁺
113[3-Nitro-1H-pyrazol]⁺

Note: This data is hypothetical and represents potential fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands.

A strong absorption band around 2230 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The carbonyl (C=O) group of the acetyl linker would produce a strong, sharp peak in the region of 1680-1700 cm⁻¹. The presence of the nitro group (NO₂) would be confirmed by two strong absorptions, typically around 1550 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Key IR Absorption Bands

Functional Group Characteristic Absorption Range (cm⁻¹)
Nitrile (C≡N)2220 - 2260
Carbonyl (C=O)1680 - 1720
Nitro (N-O) asymmetric stretch1500 - 1560
Nitro (N-O) symmetric stretch1340 - 1380
Aromatic C=C1400 - 1600
Aromatic C-H3000 - 3100

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

The resulting crystal structure would confirm the planarity of the benzonitrile and nitropyrazole rings and reveal their relative orientation. It would also allow for the analysis of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. As this compound is an achiral molecule (it does not possess a non-superimposable mirror image), it would not exhibit a CD or ORD spectrum. Therefore, these techniques are not applicable for the stereochemical analysis of this particular compound.

Future Research Directions and Therapeutic Potential

Development of Novel Analogues with Enhanced Specificity and Potency

Key areas for modification include:

Substitution on the Pyrazole (B372694) Ring: Altering the position and nature of substituents on the pyrazole ring can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with target proteins. For instance, replacing the nitro group with other electron-withdrawing or electron-donating groups could modulate activity and reduce potential toxicity.

Modification of the Benzonitrile (B105546) Moiety: The nitrile group is a key functional group that can act as a hydrogen bond acceptor. Exploring different substitution patterns on the benzene (B151609) ring could enhance target engagement and improve pharmacokinetic properties. nih.gov

Alteration of the Acetyl Linker: The length and flexibility of the linker connecting the pyrazole and benzonitrile rings can be modified to optimize the spatial orientation of the two moieties for better fitting into the active site of a target protein.

By systematically synthesizing and screening a library of such analogues, researchers can identify compounds with superior therapeutic profiles. For example, studies on similar pyrazole derivatives have shown that specific substitutions can lead to highly potent and selective inhibitors of various enzymes. nih.gov

Investigation of New Biological Targets for Pyrazole-Benzonitrile Scaffolds

The pyrazole scaffold is known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes like cyclooxygenases (COX). nih.govresearchgate.net Given the broad spectrum of activities associated with pyrazole-containing compounds, a key research direction is to explore novel biological targets for the 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile scaffold. researchgate.net

High-throughput screening (HTS) of the compound against diverse panels of biological targets can help identify new therapeutic areas. This could include screening against various cancer cell lines, microbial strains, and enzyme families implicated in different diseases. nih.govpjps.pk For instance, pyrazole derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net Identifying the specific molecular targets responsible for these effects is crucial for further development.

Potential Therapeutic Areas for Exploration:

Therapeutic Area Potential Targets Rationale
Oncology Protein kinases (e.g., EGFR, VEGFR), Tubulin, PI3 Kinase Many pyrazole-containing drugs are kinase inhibitors used in cancer therapy. nih.govnih.gov
Inflammatory Diseases Cyclooxygenases (COX), Lipoxygenases (LOX) Pyrazole derivatives like celecoxib (B62257) are well-known COX-2 inhibitors. researchgate.net
Infectious Diseases Bacterial or viral enzymes The pyrazole nucleus is present in some antimicrobial agents. nih.gov
Neurological Disorders Adrenergic, dopaminergic, serotoninergic receptors Pyrazole compounds can modulate neurotransmitter receptors. researchgate.net

Application of Advanced Synthetic Methodologies for Sustainable Production

The development of efficient and environmentally friendly synthetic routes is essential for the sustainable production of this compound and its analogues. Traditional synthetic methods often involve harsh reaction conditions, hazardous solvents, and produce significant waste. nih.govresearchgate.net

Future research should focus on the application of green chemistry principles, such as:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.netresearchgate.net

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and efficiency. rsc.org

Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and environmental impact. researchgate.netmdpi.com

Use of Green Solvents: Employing environmentally benign solvents like water or ionic liquids. nih.govresearchgate.net

Catalytic Methods: Utilizing recyclable catalysts to improve atom economy and reduce waste. researchgate.netjetir.org

Multicomponent Reactions: Designing one-pot syntheses where multiple starting materials react to form the final product, which is more efficient and sustainable. nih.govmdpi.com

These advanced methodologies not only make the synthesis process more sustainable but can also provide access to a wider range of novel derivatives. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Class of Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. ijpsjournal.comresearchgate.net For the pyrazole-benzonitrile class of compounds, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel analogues before they are synthesized. nih.govcrimsonpublishers.com This allows researchers to prioritize the most promising candidates for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to understand the relationship between the chemical structure of pyrazole-benzonitrile derivatives and their biological activity. nih.gov These models can guide the design of new compounds with enhanced potency.

Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds against a specific biological target to identify potential hits. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing novel starting points for drug development. ijpsjournal.com

The integration of these computational approaches can significantly reduce the time and cost associated with drug discovery and development for this class of compounds. nih.gov

Exploration of Prodrug Strategies and Delivery Systems for Optimized Pharmacokinetics

Even a highly potent and selective compound can fail in clinical development due to poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism. Future research should explore prodrug strategies and advanced drug delivery systems to optimize the pharmacokinetics of this compound and its analogues.

Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. This approach can be used to improve solubility, increase bioavailability, and prolong the duration of action. researchgate.net For the pyrazole-benzonitrile scaffold, a prodrug could be designed by modifying one of the functional groups, such as the nitro group or the pyrazole nitrogen, with a promoiety that is cleaved enzymatically or chemically in vivo. researchgate.net

Advanced Delivery Systems: Encapsulating the active compound in a drug delivery system can protect it from degradation, improve its solubility, and enable targeted delivery to the site of action.

Potential Delivery Systems:

Delivery System Advantages
Lipid-based Nanoformulations Biocompatible, biodegradable, and versatile. researchgate.net
Polymeric Nanoparticles Can provide controlled and sustained release.
Microspheres Can be used for long-acting injectable formulations.

By combining potent analogues with optimized delivery strategies, it may be possible to develop highly effective therapeutic agents based on the pyrazole-benzonitrile scaffold.

Q & A

Q. What are the common synthetic routes for 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile, and what critical reaction parameters influence yield?

A multi-step synthesis is typically employed, starting with functionalization of the pyrazole ring followed by nitration and coupling with a benzonitrile derivative. Key parameters include solvent choice (e.g., DMF or dichloromethane), reaction temperature (e.g., 50°C for azide formation), and base selection (e.g., potassium carbonate for nucleophilic substitutions). Purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures high purity .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on a combination of:

  • 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.6–8.0 ppm, nitrile signals at ~110 ppm) .
  • HRMS : For exact mass determination (e.g., observed m/z 224.0803 vs. calculated 224.0805) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., orthorhombic crystal system with Z=4) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against strains like S. aureus or A. niger (typical range: 4–5 µM) .
  • Anticancer activity : Cell viability assays (e.g., HCT116 colon cancer cells) using MTT or ATP-based methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell line heterogeneity, incubation times). Standardize protocols by:

  • Using reference compounds (e.g., doxorubicin for cytotoxicity controls).
  • Replicating experiments under identical conditions (pH, serum concentration). Cross-validate results with orthogonal assays (e.g., flow cytometry vs. ATP luminescence) .

Q. What strategies optimize the synthesis of this compound for scalability without compromising purity?

  • Solvent optimization : Replace DMF with greener solvents (e.g., acetonitrile) to reduce toxicity .
  • Catalyst screening : Copper sulfate/sodium ascorbate systems improve click chemistry yields (e.g., triazole formation at 88–96% efficiency) .
  • Continuous flow systems : Enhance reaction control and scalability for nitro-group introductions .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Pyrazole ring modifications : Introduce electron-withdrawing groups (e.g., -CF3) to improve target binding .
  • Benzonitrile substitution : Replace nitrile with carboxylates to alter solubility and pharmacokinetics .
  • Hybrid systems : Incorporate triazole or thiazole moieties to exploit dual-target inhibition .

Q. What analytical methods assess the compound’s stability under varying pH and temperature conditions?

  • HPLC-UV : Monitor degradation products over time (e.g., hydrolysis of the acetyl group).
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >150°C).
  • Forced degradation studies : Expose to acidic/basic conditions and characterize by LC-MS .

Q. How can hybrid systems (e.g., triazole-pyrazole hybrids) be designed using this compound?

  • Click chemistry : React azide-functionalized intermediates (e.g., 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile) with alkynes under Cu(I) catalysis .
  • Pharmacophore fusion : Combine with triazole rings to enhance binding to kinase ATP pockets .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use crystal structures (e.g., PDB 51D) to model binding to enzymes like COX-2 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What challenges arise in characterizing reactive intermediates during synthesis?

  • Nitro-group instability : Monitor intermediates via in-situ IR spectroscopy (e.g., NO2 stretching at 1520 cm⁻¹).
  • Azide handling : Use low temperatures and inert atmospheres to prevent explosions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.